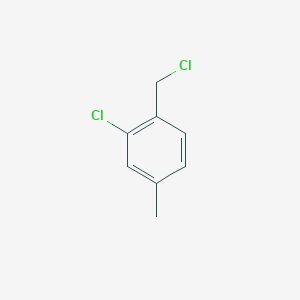

2-Chloro-1-(chloromethyl)-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(chloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYVMDCDEGTWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335853 | |

| Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-39-3 | |

| Record name | 2-Chloro-1-(chloromethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1 Chloromethyl 4 Methylbenzene

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution represents a foundational strategy for the functionalization of benzene (B151609) derivatives. In the context of synthesizing 2-Chloro-1-(chloromethyl)-4-methylbenzene, this approach can be divided into two main strategies: the direct chloromethylation of a substituted toluene (B28343) and the regioselective chlorination of a chloromethylated toluene isomer.

Chloromethylation of Toluene Derivatives

Chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This reaction is a classic example of electrophilic aromatic substitution and is crucial for preparing benzyl (B1604629) chloride derivatives.

The chloromethylation of aromatic hydrocarbons is a widely utilized reaction on both laboratory and industrial scales. mdpi.com A common and cost-effective method employs paraformaldehyde as the formaldehyde (B43269) source and hydrogen chloride, often in the presence of a catalyst to enhance the reaction rate. mdpi.com The reaction proceeds via a typical electrophilic substitution mechanism, where the precise nature of the electrophile is thought to be a chloromethyl carbocation or a related species stabilized by the catalyst.

A variety of catalysts can be employed to promote this reaction, with the choice depending on the reactivity of the aromatic substrate. For activated rings, the reaction may proceed without a catalyst, whereas deactivated rings may require stronger acids. Lewis acids are excellent catalysts for this reaction. google.com

Table 1: Catalysts for Aromatic Chloromethylation

| Catalyst Type | Examples | Notes |

|---|---|---|

| Lewis Acids | Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), Iron(III) chloride (FeCl₃) | Zinc chloride is the most common catalyst. rsc.org |

| Protic Acids | Sulfuric acid (H₂SO₄), Acetic acid | Sulfuric acid is often used for deactivated aromatic compounds. Acetic acid is a common solvent of choice. rsc.org |

| Phase Transfer Catalysts | Polyethylene glycol (PEG-800) | Can be used in aqueous media to improve yield. mdpi.com |

Reaction conditions, such as temperature and reactant ratios, must be carefully controlled to optimize the yield of the desired chloromethylated product and minimize the formation of byproducts like diphenylmethane (B89790) derivatives. rsc.org

The target molecule, 2-Chloro-1-(chloromethyl)-4-methylbenzene, can be synthesized by the direct chloromethylation of 1-methyl-2-chlorobenzene (2-chlorotoluene). The synthesis of the 2-chlorotoluene (B165313) precursor can be achieved through methods like the Sandmeyer reaction, starting from 2-methylaniline (o-toluidine). google.com

In the chloromethylation of 2-chlorotoluene, the existing substituents on the benzene ring direct the position of the incoming electrophilic chloromethyl group. The methyl group (-CH₃) is an activating group and directs substitution to the ortho and para positions. The chlorine atom (-Cl) is a deactivating group but also directs ortho and para. The activating effect of the methyl group dominates, and the incoming chloromethyl group is primarily directed to the position para to the methyl group (position 4), which is sterically accessible and electronically favored. This regioselectivity leads to the formation of 2-Chloro-1-(chloromethyl)-4-methylbenzene as the major product. The reaction would be carried out using the reagents described in section 2.1.1.1, such as paraformaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride.

Regioselective Chlorination Strategies

An alternative electrophilic substitution approach involves introducing the chlorine atom and the chloromethyl group in separate steps. This can be achieved by first chloromethylating a simpler precursor and then performing a regioselective chlorination of the aromatic ring.

This synthetic route begins with the chloromethylation of toluene. This reaction yields a mixture of isomers, primarily 1-(chloromethyl)-4-methylbenzene (p-methylbenzyl chloride) and 1-(chloromethyl)-2-methylbenzene (o-methylbenzyl chloride). After separation, the 1-(chloromethyl)-4-methylbenzene isomer is subjected to electrophilic aromatic chlorination.

The chloromethyl group (-CH₂Cl) is known to be an ortho-, para-directing group for subsequent electrophilic substitutions, although it is deactivating compared to a simple methyl group. google.com Therefore, the introduction of a chlorine atom onto the ring of 1-(chloromethyl)-4-methylbenzene would be directed to the positions ortho to the methyl group (positions 2 and 6). The chlorination is typically carried out using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), under conditions that favor ring substitution over side-chain reactions (i.e., low temperature and absence of UV light). mdpi.comstackexchange.com This regioselectivity results in the formation of the desired product, 2-Chloro-1-(chloromethyl)-4-methylbenzene.

Radical Halogenation Pathways

Radical halogenation provides a method for the chlorination of alkyl side chains on an aromatic ring. This pathway is fundamentally different from electrophilic aromatic substitution and relies on the generation of chlorine radicals, typically through the use of UV light or high temperatures. stackexchange.com

To synthesize 2-Chloro-1-(chloromethyl)-4-methylbenzene via this route, the starting material would be 2-chloro-1,4-dimethylbenzene (2-chloro-p-xylene). nist.gov The synthesis then proceeds by the selective free-radical chlorination of one of the methyl groups.

The reaction is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into chlorine radicals (Cl·) using thermal or UV irradiation. mdpi.com A chlorine radical then abstracts a hydrogen atom from one of the methyl groups on 2-chloro-p-xylene, forming a benzylic radical. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another molecule of Cl₂ to form the product, 2-Chloro-1-(chloromethyl)-4-methylbenzene, and a new chlorine radical, which continues the chain reaction. stackexchange.com

It is crucial to employ conditions that favor this side-chain (benzylic) halogenation over electrophilic ring chlorination. This is achieved by performing the reaction at high temperatures or under UV irradiation and in the absence of Lewis acid catalysts. stackexchange.com While this method can be effective, it may produce a mixture of products, including di- and tri-chlorinated side chains, requiring careful control of reaction conditions and purification of the final product. mdpi.com

Side-Chain Chlorination of Substituted Methylbenzenes

The most direct route to 2-Chloro-1-(chloromethyl)-4-methylbenzene is the side-chain chlorination of 2-chloro-4-methyltoluene. This reaction typically proceeds via a free radical mechanism, initiated by UV light or a radical initiator. The process involves the abstraction of a hydrogen atom from the methyl group, followed by reaction with a chlorine radical.

The reaction is often carried out by bubbling chlorine gas through the liquid substrate at elevated temperatures. The presence of a radical initiator, such as azobisisobutyronitrile (AIBN), can facilitate the reaction. A study on the chlorination of the structurally similar 2-chloro-4-methylpyridine (B103993) provides insight into the typical product distribution. In this process, a mixture of monochlorinated, dichlorinated, and trichlorinated products is often obtained.

Table 1: Product Distribution in the Side-Chain Chlorination of 2-chloro-4-methylpyridine

| Product | Percentage (%) |

|---|---|

| 2-chloro-4-methylpyridine (unreacted) | 19.2 |

| 2-chloro-4-(monochloromethyl)pyridine | 62.5 |

| 2-chloro-4-(dichloromethyl)pyridine | 16.5 |

| 2-chloro-4-(trichloromethyl)pyridine | 0.4 |

Data is illustrative of a typical side-chain chlorination and may vary for 2-chloro-4-methyltoluene.

Modern approaches also utilize photocatalysts to achieve this transformation under milder conditions. For instance, N-chlorosuccinimide (NCS) can be used as the chlorine source in the presence of a photocatalyst, offering a safer and more selective method for benzylic C-H bond chlorination.

Multi-Step Synthesis Approaches from Diverse Precursors

To overcome the selectivity challenges of direct chlorination, multi-step synthetic routes have been devised, starting from a variety of precursors. These methods offer greater control over the final product's isomeric purity.

Construction via Carbon-Carbon Bond Forming Reactions

While less common for this specific compound, it is theoretically possible to construct the carbon skeleton of 2-Chloro-1-(chloromethyl)-4-methylbenzene through carbon-carbon bond-forming reactions. One hypothetical approach could involve a cross-coupling reaction. For example, a Grignard reagent prepared from 1-bromo-2-chloro-4-methylbenzene could react with a suitable one-carbon electrophile, such as formaldehyde, followed by chlorination of the resulting alcohol. This method, while more complex, would offer precise control over the substitution pattern.

Another strategy could be the Friedel-Crafts acylation of 2-chlorotoluene with a suitable one-carbon synthon, followed by reduction and chlorination. However, controlling the regioselectivity of the initial acylation to favor the desired isomer would be a significant challenge.

Sequential Functionalization for Specific Isomeric Purity

Achieving high isomeric purity is a critical aspect of synthesizing 2-Chloro-1-(chloromethyl)-4-methylbenzene. Sequential functionalization of a simpler aromatic precursor is a common strategy to ensure the correct arrangement of substituents.

A logical synthetic sequence would begin with the establishment of the 2-chloro-4-methyl substitution pattern on the benzene ring. This can be achieved by the direct chlorination of p-toluidine (B81030) followed by a Sandmeyer reaction to replace the amino group with a second chloro substituent, and then removal of one chloro group. A more direct industrial route involves the direct chlorination of toluene, which yields a mixture of 2-chlorotoluene and 4-chlorotoluene (B122035) that can be separated by distillation. wikipedia.org

Once 2-chloro-4-methyltoluene is obtained with high purity, the final chloromethyl group can be introduced via the side-chain chlorination methods described previously. This sequential approach ensures that the final product has the desired 2-chloro-1-(chloromethyl)-4-methylbenzene structure, minimizing the presence of other isomers.

Optimization of Reaction Conditions and Process Engineering

The efficiency and selectivity of the synthesis of 2-Chloro-1-(chloromethyl)-4-methylbenzene are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, catalyst loading, and reactant ratios is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Influence of Temperature, Catalyst Loadings, and Reactant Ratios on Reaction Outcomes

Temperature plays a critical role in determining the outcome of the chlorination of substituted toluenes. In general, higher temperatures favor side-chain chlorination (a radical process), while lower temperatures and the presence of a Lewis acid catalyst promote ring chlorination (an electrophilic aromatic substitution). For the side-chain chlorination of 2-chloro-4-methyltoluene, a temperature range of 60 to 90°C is often employed when using a radical initiator. researchgate.net In photochemical chlorination, temperatures between 100°C and 140°C are common. acs.org

Catalyst loading must be carefully controlled. Insufficient catalyst can lead to slow reaction rates, while excessive amounts may promote side reactions. The optimal loading depends on the specific catalyst and reaction conditions. For instance, in the chlorination of toluene catalyzed by ionic liquids, catalyst loadings of 3-5 mol% have been shown to be effective. mdpi.com

The molar ratio of the reactants is another key parameter. An excess of the chlorinating agent can lead to the formation of dichlorinated and trichlorinated byproducts. Therefore, the ratio of 2-chloro-4-methyltoluene to the chlorinating agent is typically controlled to favor monochlorination.

Table 2: Effect of Temperature and Catalyst on Toluene Chlorination

| Catalyst System | Temperature (°C) | Major Product(s) |

|---|---|---|

| UV light | High (boiling point) | Side-chain chlorinated products (benzyl chloride, etc.) |

| FeCl₃ | Low | Ring chlorinated products (o- and p-chlorotoluene) |

| [BMIM]Cl-2ZnCl₂ | 60-100 | Ring chlorinated products (mainly o-chlorotoluene) |

This table illustrates the general trends in toluene chlorination.

Catalyst Selection for Improved Selectivity and Conversion

The choice of catalyst is pivotal in directing the chlorination of 2-chloro-4-methyltoluene towards the desired side-chain product. For free-radical side-chain chlorination, initiators like AIBN and benzoyl peroxide are commonly used. Photochemical methods, often employing UV light, are also highly effective.

In recent years, more sophisticated catalytic systems have been developed to enhance selectivity. For instance, certain zeolites can catalyze the chlorination of toluene with sulfuryl chloride, showing a preference for ring chlorination. nih.gov Conversely, photosensitive catalysts have been designed to improve the selectivity and yield of side-chain chlorination.

Metal-based catalysts, such as copper(I) complexes, have been shown to be effective for benzylic chlorination with high selectivity. These catalysts often operate via a radical-relay mechanism, which can offer greater control over the reaction compared to traditional radical-chain processes. The use of ionic liquids as catalysts has also been explored, primarily for ring chlorination, but their unique properties may offer advantages in controlling selectivity in side-chain reactions as well. mdpi.com

Table 3: Comparison of Catalytic Systems for Chlorination

| Catalyst/Initiator | Reaction Type | Selectivity |

|---|---|---|

| AIBN/BPO | Radical Chain | Favors side-chain, but can lead to over-chlorination. |

| UV Light | Photochemical | High selectivity for side-chain chlorination. |

| Zeolites | Catalytic | High selectivity for ring chlorination. |

| Photosensitive Catalysts | Photocatalytic | Improved selectivity for side-chain chlorination. |

| Copper(I) Complexes | Catalytic | High benzylic selectivity. |

This table provides a qualitative comparison of different catalytic approaches.

Application of Continuous Flow Reactor Technologies for Scalability

The transition from traditional batch production to continuous flow manufacturing represents a significant advancement in the synthesis of fine chemicals, including 2-Chloro-1-(chloromethyl)-4-methylbenzene. contractpharma.comeuropeanpharmaceuticalreview.com This shift is driven by the numerous advantages that continuous flow reactors offer in terms of safety, efficiency, process control, and scalability. mt.commanufacturingchemist.com Unlike batch reactors, where reagents are added at the start and the product is removed at the end, continuous flow systems involve pumping reactants through a network of tubes or microreactors where the chemical transformation occurs. azolifesciences.com This methodology is particularly well-suited for the industrial-scale production of specialized chemical compounds.

Continuous flow technology provides enhanced control over critical reaction parameters such as temperature, pressure, and residence time. mt.com The high surface-area-to-volume ratio in flow reactors, especially microreactors, allows for superior heat and mass transfer compared to large batch vessels. europeanpharmaceuticalreview.comtandfonline.com This precise thermal management is crucial for reactions that are highly exothermic, preventing runaway reactions and the formation of impurities, thereby leading to a higher quality product. contractpharma.comtandfonline.com The ability to operate safely at elevated temperatures and pressures can significantly accelerate reaction rates, leading to higher throughputs from a smaller reactor footprint. europeanpharmaceuticalreview.commanufacturingchemist.com

For the synthesis of 2-Chloro-1-(chloromethyl)-4-methylbenzene, which involves chloromethylation—a reaction class that can utilize hazardous reagents and produce exothermic events—the safety benefits of flow chemistry are paramount. tandfonline.com The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment, drastically reducing the risk associated with potential process failures. europeanpharmaceuticalreview.com

The scalability of a synthesis process is significantly streamlined when using continuous flow technology. Instead of designing and building progressively larger and more expensive batch reactors, scaling up a flow process can often be achieved by simply running the system for a longer duration or by "scaling out"—a process where multiple reactor units are operated in parallel. numberanalytics.com This approach bypasses many of the challenges associated with altering the heat and mass transfer characteristics that occur when moving from a laboratory-scale flask to a large industrial tank. tandfonline.com The development phase can also be shortened, as the same equipment used for initial research can potentially be used through clinical phases and into commercial production. manufacturingchemist.com

Research in continuous flow synthesis for fine chemicals has demonstrated the effectiveness of various reactor types. Depending on the specific requirements of the chloromethylation reaction to produce 2-Chloro-1-(chloromethyl)-4-methylbenzene, different reactor designs could be employed.

Table 1: Comparison of Continuous Flow Reactor Types and Applications

| Reactor Type | Description | Typical Applications | Advantages |

|---|---|---|---|

| Microreactor / Plate Reactor | Consists of miniaturized channels or plates. | Fast, exothermic, and corrosive reactions; fine chemical and pharmaceutical synthesis. krishisanskriti.orgajinomoto.com | Excellent heat/mass transfer, precise process control, enhanced safety. europeanpharmaceuticalreview.comnumberanalytics.com |

| Coil / Tubular Reactor | A coiled or straight tube. | Reactions requiring longer residence times, high-temperature, and high-pressure conditions. ajinomoto.com | Simple design, suitable for homogeneous reactions, handles elevated pressure well. contractpharma.comajinomoto.com |

| Continuous Stirred Tank Reactor (CSTR) | A mechanically stirred reactor operated continuously. | Slow reactions, heterogeneous reactions (slurries), continuous crystallizations. contractpharma.comajinomoto.com | Handles solids and slurries, suitable for reactions with long residence times. ajinomoto.com |

| Packed Bed Reactor | A tube filled with solid catalyst or reagent particles. | Heterogeneous catalysis, such as organometallic reactions and nitration. contractpharma.com | Simplifies catalyst separation, allows for use of solid reactants/catalysts. contractpharma.com |

The optimization of a continuous flow process for synthesizing 2-Chloro-1-(chloromethyl)-4-methylbenzene would involve a systematic study of various parameters to maximize yield and purity while ensuring operational stability.

| Solvent | Various | Solvent choice impacts reagent solubility and can influence reaction pathways. contractpharma.com |

Ultimately, the application of continuous flow reactor technologies offers a robust and scalable manufacturing solution for 2-Chloro-1-(chloromethyl)-4-methylbenzene. By leveraging enhanced process control and safety, manufacturers can achieve higher efficiency, consistent product quality, and a reduction in both capital and operational costs compared to traditional batch methods. mt.commanufacturingchemist.com The integration of inline analytical techniques can further automate and optimize the process, paving the way for more sustainable and efficient chemical production. azolifesciences.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Reaction Pathways and Mechanistic Investigations of 2 Chloro 1 Chloromethyl 4 Methylbenzene

Nucleophilic Substitution Reactions

Reactivity of the Chloromethyl Moiety Towards Various Nucleophiles

The chloromethyl group (-CH₂Cl) of 2-Chloro-1-(chloromethyl)-4-methylbenzene is the primary site for nucleophilic substitution reactions. This heightened reactivity is characteristic of benzylic halides and is significantly greater than that of the chlorine atom attached directly to the aromatic ring. The underlying reason for this enhanced reactivity is the ability of the benzene (B151609) ring to stabilize the transition state and the carbocation intermediate that can form upon the departure of the chloride ion. doubtnut.comyoutube.com

The reaction typically proceeds through an Sₙ1 or Sₙ2 mechanism. In an Sₙ1 pathway, the rate-determining step is the cleavage of the carbon-chlorine bond to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the ortho and para positions of the benzene ring, which lowers the activation energy for its formation. doubtnut.comyoutube.com In an Sₙ2 pathway, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the chloride ion. libretexts.org The choice between the Sₙ1 and Sₙ2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

A wide array of nucleophiles can be employed to displace the benzylic chloride, leading to a diverse range of functionalized products. These include oxygen, nitrogen, sulfur, and carbon nucleophiles. For instance, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding benzyl (B1604629) alcohol or ether. Amines react to form substituted benzylamines, and thiols produce thioethers. Carbon nucleophiles, such as the cyanide ion, are particularly useful for extending the carbon chain, as seen in the synthesis of substituted benzyl cyanides from related benzyl chlorides. google.comwikipedia.orgchemicalbook.com

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Product Structure |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol | (2-Chloro-4-methylphenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzylic Ether | 2-Chloro-1-(methoxymethyl)-4-methylbenzene |

| Cyanide | Sodium Cyanide (NaCN) | Benzylic Nitrile | (2-Chloro-4-methylphenyl)acetonitrile |

| Ammonia | Ammonia (NH₃) | Benzylic Amine | (2-Chloro-4-methylphenyl)methanamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 2-Chloro-4-methyl-1-((phenylthio)methyl)benzene |

Potential for Substitution of Ring Chlorine Atoms Under Specific Conditions

In stark contrast to the reactive chloromethyl group, the chlorine atom attached directly to the aromatic ring of 2-Chloro-1-(chloromethyl)-4-methylbenzene is significantly less reactive towards nucleophilic substitution. doubtnut.com This reduced reactivity is a general characteristic of aryl halides. quora.comquora.com

The primary reason for this inertness is the resonance effect, where the lone pair of electrons on the chlorine atom is delocalized into the π-system of the benzene ring. youtube.com This interaction imparts a partial double-bond character to the carbon-chlorine (C-Cl) bond, making it stronger and shorter than a typical C-Cl single bond. Consequently, more energy is required to break this bond. youtube.comquora.com Furthermore, the sp² hybridization of the carbon atom in the C-Cl bond of the ring makes it more electronegative and the bond stronger compared to the sp³ hybridized carbon of the chloromethyl group.

Substitution of the ring-bound chlorine typically requires harsh reaction conditions, such as high temperatures and pressures, and the use of very strong nucleophiles or specific catalysts. Such reactions proceed through different mechanisms than those at the benzylic position, such as the SₙAr (addition-elimination) or benzyne (B1209423) (elimination-addition) pathways. However, under the typical conditions used for substitution at the chloromethyl position, the aryl chlorine remains unreactive.

Electrophilic Aromatic Reactions

Participation in Friedel-Crafts Alkylation Reactions

2-Chloro-1-(chloromethyl)-4-methylbenzene can serve as an effective alkylating agent in Friedel-Crafts reactions. lumenlearning.com This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring. libretexts.orgchemguide.co.uk In this context, 2-Chloro-1-(chloromethyl)-4-methylbenzene acts as the electrophile precursor.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.org The Lewis acid coordinates with the chlorine atom of the chloromethyl group, polarizing the C-Cl bond and making the benzylic carbon significantly more electrophilic. youtube.com This polarization may proceed to the full formation of a distinct, resonance-stabilized 2-chloro-4-methylbenzyl carbocation, which then acts as the potent electrophile. youtube.comkhanacademy.org

The aromatic substrate (e.g., benzene, toluene) then attacks this electrophilic species, leading to the formation of a new carbon-carbon bond and a sigma complex (arenium ion) intermediate. Aromaticity is restored by the loss of a proton, typically facilitated by the [AlCl₄]⁻ complex, which also regenerates the Lewis acid catalyst. libretexts.org The product is a diarylmethane derivative. The substituents already present on the alkylating agent (the chloro and methyl groups) and the substrate will influence the final structure of the product.

| Aromatic Substrate | Lewis Acid Catalyst | Expected Major Product(s) |

|---|---|---|

| Benzene | AlCl₃ | 1-(2-Chloro-4-methylbenzyl)benzene |

| Toluene (B28343) | AlCl₃ | 1-(2-Chloro-4-methylbenzyl)-4-methylbenzene and 1-(2-Chloro-4-methylbenzyl)-2-methylbenzene |

| Anisole | AlCl₃ | 1-(2-Chloro-4-methylbenzyl)-4-methoxybenzene |

| Chlorobenzene | FeCl₃ | 1-Chloro-4-(2-chloro-4-methylbenzyl)benzene and 1-Chloro-2-(2-chloro-4-methylbenzyl)benzene |

Oxidative Transformations

Conversion of Chloromethyl Group to Carbonyl-Containing Functionalities

The chloromethyl group of 2-Chloro-1-(chloromethyl)-4-methylbenzene is susceptible to oxidation, allowing for its conversion into valuable carbonyl-containing functionalities, namely an aldehyde (-CHO) or a carboxylic acid (-COOH). This transformation provides synthetic routes to 2-chloro-4-methylbenzaldehyde (B1590771) and 2-chloro-4-methylbenzoic acid, respectively. nih.gov

The oxidation to the aldehyde level can be achieved using a variety of reagents that are mild enough to avoid over-oxidation to the carboxylic acid. Examples include the Sommelet reaction (using hexamine followed by hydrolysis) or the Kornblum oxidation (using dimethyl sulfoxide (B87167), DMSO).

More vigorous oxidizing agents will typically convert the chloromethyl group directly to a carboxylic acid. This can also be achieved by the oxidation of the parent compound, 2-chloro-4-methyltoluene. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under forcing conditions can effect this transformation. google.comgoogle.com The choice of oxidant and reaction conditions is crucial to selectively obtain either the aldehyde or the carboxylic acid.

| Target Functionality | Product Name | Typical Oxidizing Agent/Method |

|---|---|---|

| Aldehyde | 2-Chloro-4-methylbenzaldehyde | Dimethyl sulfoxide (DMSO), Sommelet reaction (hexamine) |

| Carboxylic Acid | 2-Chloro-4-methylbenzoic acid | Potassium permanganate (KMnO₄), Nitric acid (HNO₃) |

Reductive Transformations

The reduction of 2-Chloro-1-(chloromethyl)-4-methylbenzene involves the cleavage of its carbon-chlorine bonds. The differing nature of the aryl and benzyl chlorides presents a challenge in achieving selective dehalogenation.

Reduction of Halogen Substituents on the Ring and Side Chain

The selective reduction of either the aryl or benzylic chloride in 2-Chloro-1-(chloromethyl)-4-methylbenzene is a significant synthetic challenge. The benzylic chloride is generally more susceptible to nucleophilic substitution and reduction than the aryl chloride due to the stability of the resulting benzyl radical or carbocation intermediate. quora.com Conversely, the aryl C-Cl bond is stronger and less reactive due to the sp2 hybridization of the carbon atom and resonance effects within the benzene ring. quora.com

Catalytic hydrogenolysis is a common method for the reductive cleavage of carbon-halogen bonds. However, the reaction conditions must be carefully controlled to achieve selectivity. For instance, the selective removal of a benzyl protecting group in the presence of an aryl chloride can be achieved using palladium on carbon (Pd/C) as a catalyst, with the addition of certain reagents like chloride salts to modulate the catalyst's activity and prevent dehalogenation of the aromatic ring. researchgate.net

Biological systems also offer pathways for dehalogenation. Certain anaerobic bacteria, such as Dehalobacter spp., have been shown to dehalogenate dichlorotoluenes. nih.gov These microorganisms utilize reductive dehalogenation as a respiratory process, indicating the potential for bioremediation approaches for compounds like 2-Chloro-1-(chloromethyl)-4-methylbenzene. nih.gov

The following table summarizes potential reductive pathways for the halogen substituents:

| Transformation | Reagents and Conditions | Expected Major Product |

| Selective Benzylic Dechlorination | Pd/C, H₂, controlled conditions (e.g., presence of catalyst modifiers) | 2-Chloro-4-methyltoluene |

| Selective Aryl Dechlorination | Specialized catalysts or multi-step synthesis required | 1-(Chloromethyl)-4-methylbenzene |

| Complete Dechlorination | Strong reducing agents, harsh conditions | p-Xylene (B151628) |

| Bioreduction | Dehalobacter spp. | Monochlorotoluene isomers |

Electronic and Steric Influences on Reactivity

The reactivity of the aromatic ring in 2-Chloro-1-(chloromethyl)-4-methylbenzene is significantly influenced by the electronic and steric properties of its three substituents: a chloro group, a chloromethyl group, and a methyl group.

Impact of Substituents on Aromatic Ring Electron Density and Directing Effects

The substituents on the benzene ring of 2-Chloro-1-(chloromethyl)-4-methylbenzene exert both inductive and resonance effects, which in turn affect the electron density of the ring and direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.

The methyl group (-CH₃) is an electron-donating group primarily through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is an ortho, para-director. libretexts.org

The chloromethyl group (-CH₂Cl) is primarily an electron-withdrawing group due to the inductive effect of the chlorine atom. vaia.com This deactivates the ring towards electrophilic substitution. The directing effect of the chloromethyl group is complex. While it is deactivating, experimental data on the nitration of benzyl chloride shows a strong preference for the para position, with some ortho and minimal meta product formation. stackexchange.com This suggests that while the ring is deactivated, the positions ortho and para to the chloromethyl group are still favored for electrophilic attack over the meta position.

The following table summarizes the electronic effects and directing properties of the substituents:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -CH₃ (at C4) | Electron-donating | N/A (Hyperconjugation) | Activating | ortho, para |

| -Cl (at C2) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -CH₂Cl (at C1) | Electron-withdrawing | Weakly electron-donating | Deactivating | ortho, para |

Derivatives and Advanced Molecular Architectures from 2 Chloro 1 Chloromethyl 4 Methylbenzene

Synthesis of Novel Substituted Aromatic Compounds

The reactivity of the benzylic chloride and the aromatic chlorine in 2-Chloro-1-(chloromethyl)-4-methylbenzene allows for the synthesis of a wide range of novel substituted aromatic compounds through several key reaction types.

The benzylic chloride group is highly susceptible to nucleophilic substitution reactions (SN1 and SN2) , providing a straightforward route to introduce a variety of functional groups. For instance, reaction with nucleophiles such as hydroxides, alkoxides, cyanides, and amines can lead to the corresponding alcohols, ethers, nitriles, and amines.

Friedel-Crafts reactions represent another important avenue for derivatization. The benzylic chloride can act as an electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to alkylate other aromatic rings. libretexts.orgwikipedia.org This allows for the coupling of the 2-chloro-4-methylphenylmethyl moiety to other aromatic systems, creating more complex diaryl- or aryl-alkyl structures. The methyl group on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. chemguide.co.uklibretexts.org

Furthermore, the chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution , particularly if the ring is further activated with strongly electron-withdrawing groups. libretexts.org While less reactive than the benzylic chloride, this site offers potential for derivatization under more forcing conditions or with specific catalytic systems.

Below is a table summarizing potential nucleophilic substitution reactions at the benzylic position:

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Class |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -CH₂OH | Phenylmethanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ | Benzyl (B1604629) Ether |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Phenylacetonitrile |

| Amine | Ammonia (NH₃) | -CH₂NH₂ | Benzylamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Benzyl Sulfide |

These fundamental reactions pave the way for the synthesis of a multitude of substituted aromatic compounds with tailored electronic and steric properties, which can serve as intermediates in further synthetic endeavors.

Formation of Polymeric Materials and Resins

While 2-Chloro-1-(chloromethyl)-4-methylbenzene itself is not a conventional monomer for addition polymerization due to the lack of a polymerizable group like a vinyl group, it can be chemically modified to produce monomers or be incorporated into polymeric structures through other mechanisms.

One potential route involves the conversion of the chloromethyl group into a polymerizable functional group. For instance, elimination of HCl from a derivative could introduce a vinyl group, transforming the molecule into a substituted chloromethylstyrene (CMS) monomer. nagase.eu Such monomers can then undergo free-radical polymerization to yield functional polymers with pendant chloromethyl groups. These reactive pendants can be further modified post-polymerization to introduce a variety of functionalities, leading to materials with applications as ion-exchange resins, specialty adhesives, and coatings.

Another approach to creating polymeric materials is through polycondensation reactions . The bifunctional nature of derivatives of 2-Chloro-1-(chloromethyl)-4-methylbenzene (after conversion of the chloro groups to other reactive functionalities) could allow them to act as monomers in the formation of polyesters, polyamides, or polyethers.

Furthermore, this compound can be used in the synthesis of poly(p-xylylene) (PPX) type materials. researchgate.netacs.org Chemical vapor deposition (CVD) polymerization of substituted p-xylene (B151628) derivatives is a known method for producing high-performance thin film coatings. By analogy, derivatives of 2-Chloro-1-(chloromethyl)-4-methylbenzene could potentially be used as precursors in similar CVD processes to create functionalized PPX films with tailored properties.

The following table outlines potential pathways to polymeric materials:

| Polymerization Strategy | Monomer/Precursor | Resulting Polymer Type | Potential Applications |

| Free-Radical Polymerization | Vinyl-substituted derivative (e.g., substituted chloromethylstyrene) | Functionalized Polystyrene | Ion-exchange resins, photoresists |

| Polycondensation | Diol or diamine derivative | Polyester or Polyamide | High-performance plastics, fibers |

| Chemical Vapor Deposition | Substituted p-xylene derivative | Functionalized Poly(p-xylylene) | Conformal coatings, dielectric layers |

Design and Synthesis of Complex Organic Molecules for Specific Applications

The structural framework of 2-Chloro-1-(chloromethyl)-4-methylbenzene is a valuable starting point for the design and synthesis of complex organic molecules with specific applications, particularly in the fields of medicinal chemistry and materials science. The presence of chlorine atoms is a common feature in many pharmaceuticals, often influencing the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

For instance, the 2-chloro-4-methylbenzyl scaffold can be elaborated through a series of reactions to construct biologically active molecules. The benzylic chloride allows for the attachment of various pharmacophores through nucleophilic substitution. For example, reaction with a nitrogen-containing heterocycle could lead to compounds with potential antimicrobial or anticancer activity.

An example of a complex, biologically active molecule containing a substituted chlorotoluene moiety is the class of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives , which have been investigated as potential antidiabetic agents. nih.gov While not directly synthesized from 2-Chloro-1-(chloromethyl)-4-methylbenzene, the core structure highlights the utility of chlorinated and methylated benzene rings in the design of bioactive compounds.

The synthesis of such complex molecules often involves a multi-step approach, where the initial functionalization of 2-Chloro-1-(chloromethyl)-4-methylbenzene is followed by a series of further transformations to build up the desired molecular architecture. These transformations can include cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, cyclization reactions to form heterocyclic systems, and further functional group interconversions.

A hypothetical synthetic pathway towards a complex molecule could involve:

Nucleophilic substitution at the benzylic chloride with a suitable amine or alcohol.

Palladium-catalyzed cross-coupling reaction at the aromatic chlorine to introduce a new substituent.

Further modification of the introduced substituents to achieve the final target molecule.

The versatility of this starting material makes it a valuable tool for chemists aiming to create novel and functional organic molecules.

Applications in Advanced Organic Synthesis and Chemical Manufacturing

Role as a Key Intermediate in Fine Chemical Synthesis

As a substituted benzyl (B1604629) chloride, 2-Chloro-1-(chloromethyl)-4-methylbenzene is structurally suited to be an intermediate in fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Benzyl chlorides are common starting materials for introducing a benzyl group into a molecule, a frequent step in multi-step organic syntheses. Isomers such as 2-chlorobenzyl chloride and 4-methylbenzyl chloride are known intermediates for dyes, pigments, and other specialty chemicals. nih.govseimichemical.co.jp However, specific examples of fine chemicals synthesized directly from 2-Chloro-1-(chloromethyl)-4-methylbenzene are not detailed in the available literature.

Utility as a Building Block for Pharmaceutical Compounds

The incorporation of chlorine atoms and substituted benzyl groups is a common strategy in medicinal chemistry. nih.gov Many active pharmaceutical ingredients (APIs) utilize chlorinated aromatic structures. Related compounds like 4-chlorobenzyl chloride and 2-chlorobenzyl chloride serve as precursors in the synthesis of various pharmaceuticals. nih.govnih.gov These building blocks are crucial for creating the carbon skeleton of complex drug molecules. Despite the prevalence of this class of compounds in drug discovery, there is no specific information in the reviewed search results linking 2-Chloro-1-(chloromethyl)-4-methylbenzene to the synthesis of any particular pharmaceutical compound.

Monomer and Intermediate in Polymer Science and Material Development

In polymer science, benzyl chlorides can be used to modify existing polymers or, if they contain a polymerizable group like a vinyl function, act as monomers. A related compound, chloromethylstyrene (vinylbenzyl chloride), which contains a vinyl group, is extensively used as a monomer to produce functional polymers and resins. seimichemical.co.jpwikipedia.orgresearchgate.net 2-Chloro-1-(chloromethyl)-4-methylbenzene lacks a vinyl group and therefore cannot be polymerized in the same manner. While it could potentially be used to functionalize or cross-link existing polymers through its reactive chloromethyl group, specific applications or research in this area are not documented in the available sources.

Role in Specialty Resin Production

Specialty resins, such as ion-exchange resins, are often based on cross-linked polystyrene backbones that are functionalized after polymerization. The functionalization step frequently involves chloromethylation, followed by the introduction of other groups. For example, chloromethylstyrene is a key component in the production of resins for ion-exchange membranes and other applications. nagase.eu Although 2-Chloro-1-(chloromethyl)-4-methylbenzene could theoretically be used to modify existing resin structures, there is no available information confirming its role in the production of any specialty resins.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-1-(chloromethyl)-4-methylbenzene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-1-(chloromethyl)-4-methylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the methyl group. Based on the analysis of related structures such as 2-chloro-1,4-dimethylbenzene, the aromatic protons are anticipated to appear in the range of δ 7.0-7.4 ppm. The protons of the chloromethyl group (-CH₂Cl) would likely produce a singlet at approximately δ 4.5-4.7 ppm, while the methyl group (-CH₃) protons would also appear as a singlet, but further upfield, typically around δ 2.3-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Chloro-1-(chloromethyl)-4-methylbenzene, distinct signals are expected for the aromatic carbons, the chloromethyl carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the chloro, chloromethyl, and methyl substituents. Indicative chemical shifts for related compounds suggest the aromatic carbons would resonate in the region of δ 125-140 ppm. The carbon of the chloromethyl group is expected around δ 45-50 ppm, and the methyl carbon would appear at approximately δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-1-(chloromethyl)-4-methylbenzene

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.4 | 125 - 140 |

| -CH₂Cl | 4.5 - 4.7 | 45 - 50 |

| -CH₃ | 2.3 - 2.4 | 20 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 2-Chloro-1-(chloromethyl)-4-methylbenzene is characterized by absorption bands corresponding to the vibrations of its specific structural components.

Key expected vibrational frequencies include:

C-H Stretching (Aromatic): These bands are typically observed in the region of 3000-3100 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretches of the methyl and chloromethyl groups are expected in the 2850-3000 cm⁻¹ range.

C=C Stretching (Aromatic): The characteristic stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The presence of the two chlorine atoms will give rise to strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can help distinguish between the aromatic C-Cl and the aliphatic C-Cl bonds.

CH₂ Bending (Scissoring): The methylene (B1212753) group of the chloromethyl substituent is expected to show a bending vibration around 1450 cm⁻¹.

CH₃ Bending: The methyl group will exhibit characteristic bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for 2-Chloro-1-(chloromethyl)-4-methylbenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| -CH₂- | Bending (Scissoring) | ~1450 |

| -CH₃ | Bending | ~1375 and ~1450 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. For 2-Chloro-1-(chloromethyl)-4-methylbenzene (C₈H₈Cl₂), the molecular ion peak ([M]⁺) would be expected at m/z 174, with isotopic peaks at m/z 176 and 178 due to the presence of the two chlorine isotopes (³⁵Cl and ³⁷Cl).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a chlorine atom: A significant fragment would be expected at m/z 139, corresponding to the loss of a chlorine radical from the molecular ion.

Loss of the chloromethyl group: Cleavage of the C-C bond between the benzene ring and the chloromethyl group could result in a fragment at m/z 125.

Formation of the tropylium (B1234903) ion: Rearrangement and loss of a chlorine atom from the chloromethyl group could lead to the formation of a chlorotolyl cation, which might further rearrange to a stable chlorotropylium ion.

Predicted mass spectral data for 2-chloro-4-(chloromethyl)-1-methylbenzene suggests prominent adduct ions at [M+H]⁺ (m/z 175.00758) and [M+Na]⁺ (m/z 196.98952). uni.lu

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-1-(chloromethyl)-4-methylbenzene Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 175.00758 |

| [M+Na]⁺ | 196.98952 |

| [M-H]⁻ | 172.99302 |

| [M+NH₄]⁺ | 192.03412 |

| [M+K]⁺ | 212.96346 |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of 2-Chloro-1-(chloromethyl)-4-methylbenzene and for separating it from its isomers.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a highly effective method for separating and identifying volatile compounds like chlorinated toluenes. The choice of the GC column is critical for achieving good separation of isomers. A non-polar or medium-polarity capillary column would likely be suitable. The retention time of the compound can be used for its identification, while the peak area provides a quantitative measure of its purity.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for purity assessment, particularly for less volatile compounds or for preparations that may contain non-volatile impurities. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. The separation of isomers can often be achieved by carefully optimizing the mobile phase composition and gradient.

The separation of related compounds, such as 2-chlorobenzyl chloride and 4-chlorobenzyl chloride, has been successfully demonstrated using HPLC, suggesting that similar methodologies could be adapted for the analysis of 2-Chloro-1-(chloromethyl)-4-methylbenzene and its isomers.

Computational Chemistry Approaches for 2 Chloro 1 Chloromethyl 4 Methylbenzene

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are a powerful tool for predicting the fundamental properties of molecules. For 2-Chloro-1-(chloromethyl)-4-methylbenzene, methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights.

These calculations can determine optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties such as dipole moment and polarizability. Furthermore, reactivity descriptors derived from the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical Molecular Properties of 2-Chloro-1-(chloromethyl)-4-methylbenzene Calculable via Quantum Chemistry

| Property | Potential Significance |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles, offering a 3D representation of the molecule. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be used to identify the compound. |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity; a smaller gap suggests higher reactivity. |

| Mulliken and Natural Population Analysis (NPA) Charges | Distributes the total electron density among the atoms, indicating reactive sites. |

Computational Studies on Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For 2-Chloro-1-(chloromethyl)-4-methylbenzene, this could involve studying its synthesis or its subsequent reactions. Computational methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined. This information is vital for understanding reaction kinetics and predicting the feasibility of a chemical transformation. For instance, the nucleophilic substitution reactions at the chloromethyl group could be modeled to understand the influence of the chloro and methyl substituents on the benzene (B151609) ring on the reaction rate and mechanism (e.g., SN1 vs. SN2).

Modeling of Electronic Structure and Energetic Profiles

Modeling the electronic structure of 2-Chloro-1-(chloromethyl)-4-methylbenzene provides a detailed picture of how electrons are distributed within the molecule. This is fundamental to understanding its chemical behavior.

Computational methods can generate molecular orbital diagrams, showing the energy levels and shapes of the orbitals. Electron density maps and electrostatic potential maps can also be visualized. The electrostatic potential map, for example, highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a visual guide to its reactivity.

Furthermore, the energetic profiles of different conformations (isomers that differ by rotation around single bonds) can be calculated. For the chloromethyl group, its rotation relative to the benzene ring could be studied to determine the most stable conformation and the energy barriers between different rotational isomers.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Pathways

The chemical industry's shift towards environmental stewardship necessitates the development of greener synthetic routes for foundational chemicals like 2-Chloro-1-(chloromethyl)-4-methylbenzene. Research in this area is focused on mitigating the drawbacks of traditional chlorination methods, which often involve hazardous reagents, significant energy consumption, and the generation of unwanted byproducts. mdpi.com

Key research objectives include:

Alternative Chlorinating Agents: Moving beyond the use of elemental chlorine, which can lead to polychlorination and ring chlorination. mdpi.com Future studies will likely focus on solid, easier-to-handle N-halo reagents such as N-chlorosuccinimide (NCS) and N,N-dichloroacetamide. mdpi.com These reagents offer improved selectivity and safer handling protocols.

Benign Solvent Systems: Replacing conventional chlorinated solvents like dichloromethane (B109758) and carbon tetrachloride mdpi.comgoogle.com with greener alternatives (e.g., ionic liquids, supercritical fluids, or even solvent-free conditions) is a critical goal.

Energy-Efficient Activation Methods: Exploring alternatives to high-temperature or UV irradiation-based radical initiation is a priority. mdpi.com Visible-light photocatalysis has emerged as a powerful, metal-free method for activating C-H bonds for chlorination under mild conditions, representing a significant area for future investigation. mdpi.com

| Synthetic Approach | Traditional Method | Emerging Green Alternative |

| Chlorinating Agent | Elemental Chlorine (Cl₂) | N-chlorosuccinimide (NCS), N,N-dichloroacetamide mdpi.com |

| Solvent | Dichloromethane, Carbon Tetrachloride mdpi.comgoogle.com | Ionic Liquids, Solvent-free conditions |

| Activation Energy | High Temperature, UV Irradiation mdpi.com | Visible Light Photocatalysis mdpi.com |

| Byproducts | Polychlorinated compounds, Isomeric mixtures mdpi.com | Higher selectivity, fewer byproducts |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high regioselectivity in the synthesis of 2-Chloro-1-(chloromethyl)-4-methylbenzene is a significant challenge. The goal is to selectively chlorinate the methyl group (benzylic position) and the aromatic ring at a specific position while minimizing the formation of other isomers. Novel catalytic systems are central to overcoming this hurdle.

Future research directions in catalysis include:

Photocatalysis: Metal-free, visible-light-driven reactions represent a frontier in selective chlorination. mdpi.com Further development of organic dyes or semiconductor-based photocatalysts could enhance the efficiency and scalability of these processes.

Homogeneous Catalysis: While some metal-based catalysts have been explored for benzylic chlorination, there is a need to develop more efficient, cheaper, and less toxic systems using earth-abundant metals. mdpi.com Research into ligands that can tune the catalyst's electronic and steric properties will be crucial for directing the regioselectivity.

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites or functionalized silica, offers significant advantages in terms of catalyst recovery and reuse. researchgate.net Designing catalysts with specific pore sizes and active sites could provide shape-selectivity, favoring the formation of the desired product over other isomers. Montmorillonite clay has been used as a solid support for chlorination reactions with NCS. mdpi.com

Expansion of Derivatization Strategies for Functional Materials

The two distinct chloro-substituents on 2-Chloro-1-(chloromethyl)-4-methylbenzene provide a platform for diverse chemical modifications. The highly reactive benzylic chloride (chloromethyl group) is susceptible to nucleophilic substitution, while the less reactive aryl chloride can participate in cross-coupling reactions. Expanding these derivatization strategies is key to creating novel functional molecules.

Potential areas for exploration are:

Nucleophilic Substitution at the Benzylic Position: The chloromethyl group can be readily converted into a wide range of functional groups (e.g., ethers, esters, amines, nitriles, azides) by reacting it with various nucleophiles. This allows for the synthesis of extensive libraries of new compounds for screening in pharmaceutical and agrochemical applications. ontosight.ai

Cross-Coupling of the Aryl Chloride: The chlorine atom on the benzene (B151609) ring can be used as a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the formation of new carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures that are difficult to access through other means.

Development of Novel Polymers and Materials: By converting the chloro-substituents into polymerizable groups (e.g., vinyl or acrylate), 2-Chloro-1-(chloromethyl)-4-methylbenzene can serve as a monomer or cross-linking agent for the synthesis of specialized polymers with tailored thermal, optical, or mechanical properties.

| Reactive Site | Reaction Type | Potential Functional Group Introduced | Potential Application Area |

| -CH₂Cl (Benzylic) | Nucleophilic Substitution | -CH₂OR, -CH₂NR₂, -CH₂CN | Pharmaceutical intermediates, Agrochemicals ontosight.ainih.gov |

| -Cl (Aryl) | Cross-Coupling (e.g., Suzuki) | Aryl, Alkynyl | Functional Materials, Complex Molecules |

| Both Sites | Polycondensation | - | High-performance Polymers |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms governing the synthesis and derivatization of 2-Chloro-1-(chloromethyl)-4-methylbenzene is essential for process optimization and rational catalyst design. Advanced analytical and computational tools are poised to provide unprecedented insight.

Future research should leverage:

Advanced Spectroscopic Methods: The use of in-situ spectroscopic techniques, such as ReactIR (Infrared) or process NMR (Nuclear Magnetic Resonance), can allow for real-time monitoring of reaction kinetics and the detection of transient intermediates. This data is invaluable for elucidating complex reaction pathways. Characterization of final products and intermediates relies on techniques like 1H NMR and 13C NMR. nih.gov

Computational Chemistry: High-level computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of chlorination reactions. These theoretical studies can guide experimental work by identifying promising catalysts and optimal reaction conditions, saving significant time and resources. Molecular dynamics simulations can further elucidate the role of the solvent and catalyst in the reaction mechanism. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of 2-Chloro-1-(chloromethyl)-4-methylbenzene as a valuable building block, paving the way for more efficient, sustainable, and innovative chemical processes and materials.

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(chloromethyl)-4-methylbenzene, and what analytical techniques are recommended for verifying purity?

Methodological Answer: The synthesis of 2-Chloro-1-(chloromethyl)-4-methylbenzene typically involves halogenation and alkylation steps. A common route is the chloromethylation of 4-methylbenzene derivatives using reagents like paraformaldehyde and HCl in the presence of a Lewis acid catalyst. For purity verification, the following analytical techniques are recommended:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular identity and detect volatile impurities.

- Nuclear Magnetic Resonance (NMR): H and C NMR for structural elucidation and quantification of byproducts.

- High-Performance Liquid Chromatography (HPLC): For non-volatile impurity profiling using reverse-phase columns with UV detection.

- Elemental Analysis: To validate stoichiometric composition.

Safety protocols, including fume hood use and personal protective equipment (PPE), must be followed due to the compound’s reactivity .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of 2-Chloro-1-(chloromethyl)-4-methylbenzene in ecological studies?

Methodological Answer: Environmental persistence can be evaluated using:

- Hydrolysis and Photodegradation Studies: Expose the compound to simulated sunlight (UV irradiation) and aqueous solutions at varying pH levels. Monitor degradation via HPLC or GC-MS.

- Octanol-Water Partition Coefficient (): Determine log to predict bioaccumulation potential. Values >3 indicate high lipid solubility and bioaccumulation risk.

- Soil Adsorption Experiments: Use batch equilibrium methods to measure adsorption coefficients () in different soil types.

Advanced models like the Quantitative Structure-Activity Relationship (QSAR) can predict environmental fate based on molecular descriptors .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the sex-specific developmental toxicity mechanisms of 2-Chloro-1-(chloromethyl)-4-methylbenzene observed in epidemiological studies?

Methodological Answer: Sex-specific toxicity can be investigated through:

- In Vivo Rodent Models: Expose pregnant dams to controlled doses and track offspring growth parameters (e.g., weight, head circumference) with stratification by sex. Use longitudinal mixed-effects models to analyze growth trajectories .

- Hormonal Profiling: Measure estrogen/testosterone levels in exposed models to assess endocrine disruption.

- Transcriptomic Analysis: Perform RNA sequencing on liver or placental tissues to identify sex-biased gene expression pathways (e.g., xenobiotic metabolism, growth signaling).

- Epigenetic Studies: Evaluate DNA methylation patterns at growth-related loci (e.g., IGF-1) using bisulfite sequencing .

Q. How should researchers address discrepancies in organophosphate flame retardant toxicity data when 2-Chloro-1-(chloromethyl)-4-methylbenzene derivatives show conflicting results across in vitro and in vivo models?

Methodological Answer: To resolve contradictions:

- Dose-Response Reconciliation: Compare equivalent dosage metrics (e.g., µM in vitro vs. mg/kg in vivo) using physiologically based pharmacokinetic (PBPK) modeling.

- Metabolite Profiling: Identify active metabolites in in vivo systems via LC-MS and test their effects in vitro.

- Cell Culture Optimization: Mimic in vivo conditions (e.g., 3D organoids, co-cultures with metabolic enzymes) to improve translational relevance.

- Systematic Review: Apply meta-analytical frameworks to harmonize data from heterogeneous studies, accounting for variables like exposure duration and model species .

Regulatory and Safety Considerations

Q. What regulatory thresholds apply to 2-Chloro-1-(chloromethyl)-4-methylbenzene in research settings, particularly when used as a precursor in flame retardant synthesis?

Methodological Answer: Under EU Directive 2014/79/EU, derivatives like TDCP (tris[2-chloro-1-(chloromethyl)ethyl] phosphate) are restricted to ≤5 mg/kg in toys and childcare articles. Researchers must:

- Monitor Residual Monomers: Use GC-MS to ensure precursor levels comply with regulatory limits.

- Waste Disposal Protocols: Follow hazardous waste guidelines for chlorinated organics, including neutralization and incineration.

- Documentation: Maintain detailed records of synthesis, usage, and disposal for regulatory audits .

Data Contradiction Analysis

Q. How can researchers validate conflicting findings on the carcinogenic potential of 2-Chloro-1-(chloromethyl)-4-methylbenzene derivatives?

Methodological Answer:

- Tiered Testing: Conduct short-term in vitro assays (Ames test, micronucleus assay) followed by chronic rodent bioassays.

- Mode of Action (MoA) Analysis: Use OECD guidelines to determine if carcinogenicity is threshold-dependent (e.g., oxidative stress) or genotoxic.

- Cross-Species Comparisons: Compare metabolite profiles in human hepatocytes vs. rodent models to assess relevance.

- Weight-of-Evidence Approach: Integrate data from epidemiological studies, in vitro assays, and in vivo models using frameworks like IARC’s carcinogenicity criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.